

Vidofludimus stability and degradation in long-term experiments

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Compound of Interest

Compound Name: Vidofludimus

Cat. No.: B1631139

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Vidofludimus Technical Support Center

Welcome to the technical support center for **Vidofludimus**. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios that may arise during long-term experiments involving **Vidofludimus**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Vidofludimus**?

A1: For optimal stability, **Vidofludimus** (calcium salt, IMU-838) should be stored at or below 25°C (77°F) in a dry place, protected from direct sunlight.^[1] Stability studies have indicated that the compound is stable under both ambient (25°C/60% relative humidity) and accelerated (40°C/75% relative humidity) storage conditions.^[1]

Q2: What is the known mechanism of action for **Vidofludimus**?

A2: **Vidofludimus** has a dual mechanism of action. It is an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.^{[2][3][4][5]} This inhibition primarily affects rapidly proliferating cells, such as activated lymphocytes, that have a high demand for pyrimidines.^[2] Additionally, **Vidofludimus** acts as an activator of the nuclear receptor-related 1 (Nurr1), a transcription factor associated with neuroprotective effects.^{[3][5]}

Q3: What is the half-life of **Vidofludimus**?

A3: The plasma half-life of **Vidofludimus** is approximately 30 hours, which supports a once-daily dosing regimen.^[3]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific excipient compatibility studies are not publicly available, the oral tablet formulation used in clinical trials suggests compatibility with standard pharmaceutical excipients. However, it is always recommended to perform compatibility studies with any new formulation.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Loss of potency in long-term experiments	Improper storage conditions (e.g., exposure to high temperature, humidity, or light).	Verify storage conditions are as recommended ($\leq 25^{\circ}\text{C}$, dry, dark). ^[1] Consider re-testing the potency of the stock material.
Chemical degradation over time.	Perform a stability-indicating HPLC analysis to quantify the remaining active pharmaceutical ingredient (API) and detect any degradation products. Refer to the Forced Degradation and Stability Analysis experimental protocol below.	
Appearance of unknown peaks in chromatograms	Formation of degradation products.	Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use techniques like LC-MS to characterize the unknown peaks.
Contamination of the sample or mobile phase.	Prepare fresh mobile phase and samples. Ensure all glassware and equipment are thoroughly cleaned.	
Variability in experimental results	Inconsistent sample preparation.	Standardize the sample preparation protocol, ensuring accurate weighing and dissolution.
Instability of Vidofludimus in the experimental medium.	Evaluate the stability of Vidofludimus in your specific experimental buffer or solvent	

system over the duration of the experiment.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of **Vidofludimus** under various stress conditions. This data is based on typical results from forced degradation studies and should be used for guidance purposes.

Table 1: Summary of **Vidofludimus** Degradation Under Forced Conditions

Stress Condition	Duration	% Degradation (Illustrative)	Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 N HCl)	72 hours	12%	Vido-DP1, Vido-DP2
Basic Hydrolysis (0.1 N NaOH)	24 hours	25%	Vido-DP3
Oxidative (3% H ₂ O ₂)	48 hours	8%	Vido-DP4
Thermal (80°C)	7 days	5%	Minor unspecified degradants
Photolytic (UV light)	7 days	3%	Minor unspecified degradants

Table 2: Kinetic Data for **Vidofludimus** Degradation (Illustrative)

Degradation Condition	Reaction Order (Hypothetical)	Rate Constant (k) (Illustrative)
Basic Hydrolysis	First-Order	0.012 hr ⁻¹
Acidic Hydrolysis	First-Order	0.0018 hr ⁻¹
Oxidative Degradation	Pseudo-First-Order	0.0012 hr ⁻¹

Experimental Protocols

Protocol 1: Forced Degradation and Stability Analysis of Vidofludimus

Objective: To evaluate the stability of **Vidofludimus** under various stress conditions and identify potential degradation products.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **Vidofludimus** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Stress Conditions:
 - Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
 - Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.
 - Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
 - Thermal Degradation: Store the solid drug substance and a solution at 80°C.
 - Photolytic Degradation: Expose the solid drug substance and a solution to UV light (e.g., 254 nm).
- Sample Collection: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
- Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
- HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
- Data Analysis: Calculate the percentage of degradation and identify any degradation products by comparing the chromatograms of stressed samples with that of an unstressed

control.

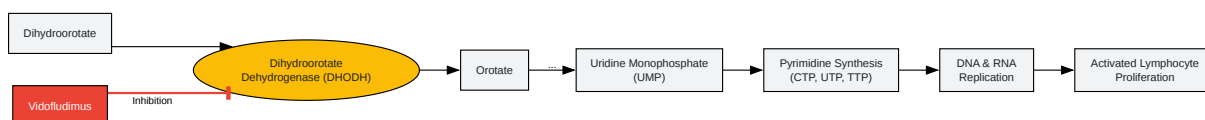
Protocol 2: Stability-Indicating HPLC Method for Vidofludimus

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating **Vidofludimus** from its degradation products.

Methodology:

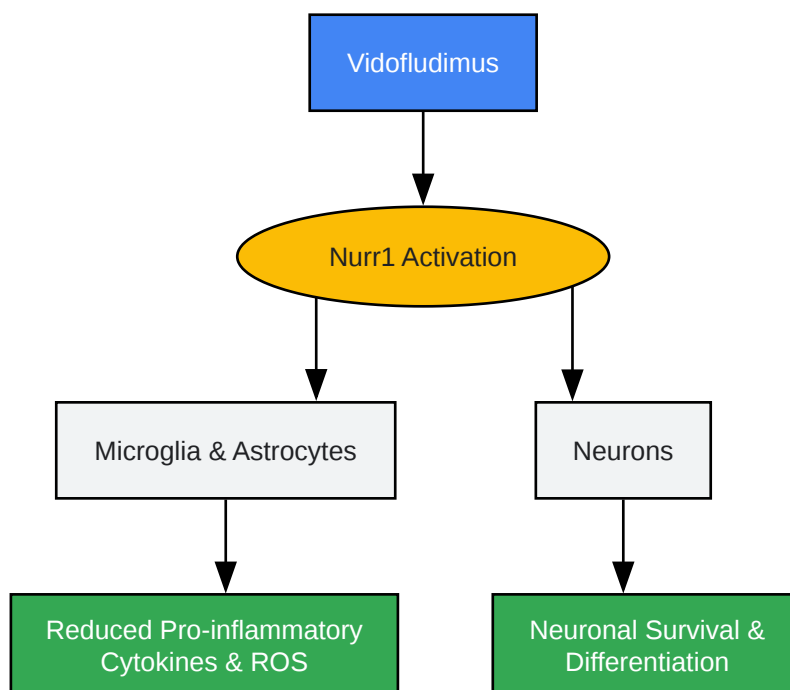
- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.
- Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations



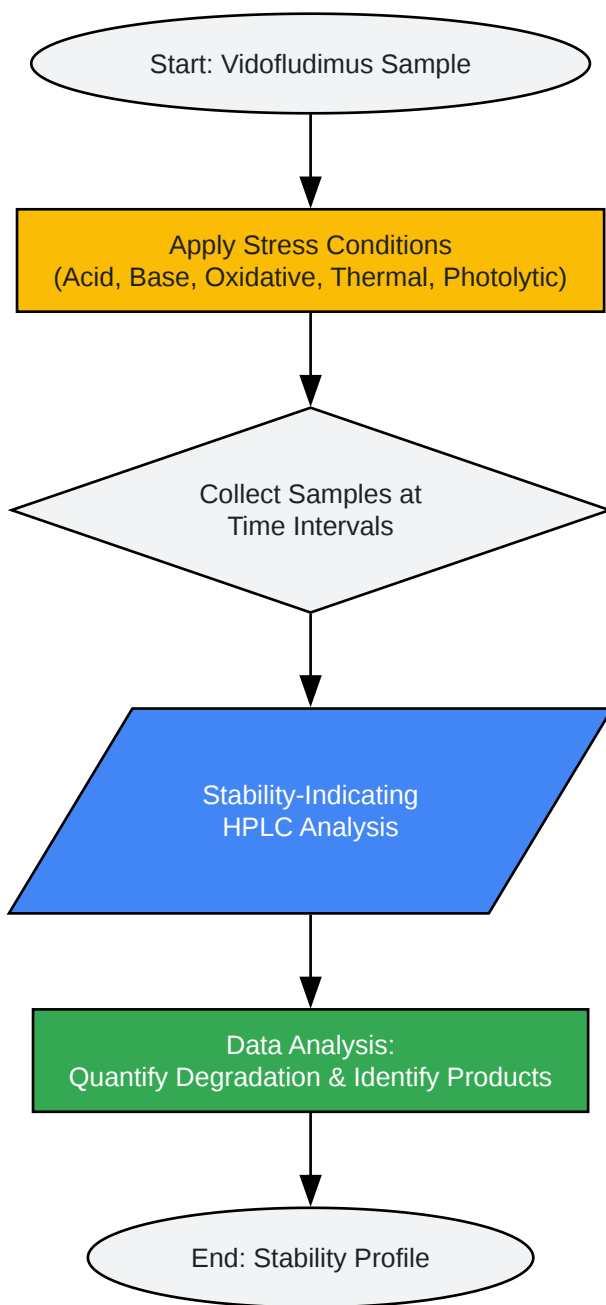
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Caption: **Vidofludimus** inhibits DHODH, a key enzyme in pyrimidine synthesis.



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Caption: **Vidofludimus** activates Nurr1, leading to neuroprotective effects.



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Caption: Workflow for forced degradation study of **Vidofludimus**.

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